methyl 3-butylthiophene-2-carboxylate
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Overview
Description
Methyl 3-butylthiophene-2-carboxylate: is an organic compound belonging to the thiophene family, characterized by a thiophene ring substituted with a butyl group at the 3-position and a methyl ester group at the 2-position. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Friedel-Crafts Acylation: : One common method to synthesize methyl 3-butylthiophene-2-carboxylate involves the Friedel-Crafts acylation of thiophene. This process typically uses butyl chloride and aluminum chloride (AlCl₃) as a catalyst to introduce the butyl group at the 3-position of the thiophene ring. The resulting product is then esterified with methanol in the presence of a strong acid like sulfuric acid to form the methyl ester.
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Grignard Reaction: : Another method involves the Grignard reaction, where a Grignard reagent such as butylmagnesium bromide reacts with thiophene-2-carboxylic acid chloride. The intermediate product is then treated with methanol to yield this compound.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts like palladium on carbon (Pd/C) can be used to facilitate the hydrogenation steps, ensuring high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Methyl 3-butylthiophene-2-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions often lead to the formation of carboxylic acids or sulfoxides.
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Reduction: : Reduction of the ester group can be achieved using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the corresponding alcohol.
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Substitution: : Electrophilic substitution reactions are common for thiophene derivatives. Halogenation using bromine (Br₂) or chlorination with chlorine (Cl₂) can introduce halogen atoms into the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Bromine (Br₂), chlorine (Cl₂)
Major Products Formed
Oxidation: Carboxylic acids, sulfoxides
Reduction: Alcohols
Substitution: Halogenated thiophenes
Scientific Research Applications
Chemistry
Methyl 3-butylthiophene-2-carboxylate is used as an intermediate in the synthesis of more complex thiophene derivatives. Its unique structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, thiophene derivatives are studied for their potential as bioactive compounds. This compound has been investigated for its antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents.
Medicine
The compound’s structural similarity to biologically active thiophenes allows it to be explored for medicinal chemistry applications
Industry
In the industrial sector, this compound is used in the production of polymers and materials with specific electronic properties. Its incorporation into polymer backbones can enhance conductivity and stability, making it useful in electronic devices.
Mechanism of Action
The mechanism by which methyl 3-butylthiophene-2-carboxylate exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiophene ring’s aromatic nature allows it to participate in π-π interactions, which can influence binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-ethylthiophene-2-carboxylate
- Methyl 3-propylthiophene-2-carboxylate
- Methyl 3-pentylthiophene-2-carboxylate
Uniqueness
Methyl 3-butylthiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Compared to its ethyl and propyl analogs, the butyl group provides increased hydrophobicity and steric bulk, influencing its reactivity and interactions in various applications.
Properties
CAS No. |
2768326-63-0 |
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Molecular Formula |
C10H14O2S |
Molecular Weight |
198.28 g/mol |
IUPAC Name |
methyl 3-butylthiophene-2-carboxylate |
InChI |
InChI=1S/C10H14O2S/c1-3-4-5-8-6-7-13-9(8)10(11)12-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
UYCRGMUYVKNDPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(SC=C1)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
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